2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Bioconjugation Solubility Lipophilicity

2-(2,4-Dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide (CAS 1226456-67-2) belongs to the substituted pyrazole acetamide class and exhibits a molecular formula of C19H17Cl2N3O3 with a molecular weight of 406.26 g/mol. It features three pharmacologically significant domains in a single scaffold: (i) a 2,4-dichlorophenoxy moiety, a validated anti‑inflammatory and antimicrobial pharmacophore ; (ii) a 5-aminopyrazole core linked to an acetamide bridge, a template found in kinase‑targeting agents such as FLT3 inhibitors ; and (iii) a N1-hydroxyethyl substituent that introduces a primary alcohol “handle” suitable for bioconjugation or water‑solubility improvement—a feature absent in N‑benzyl, N‑methyl, or N‑unsubstituted analogs.

Molecular Formula C19H17Cl2N3O3
Molecular Weight 406.26
CAS No. 1226456-67-2
Cat. No. B2579847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide
CAS1226456-67-2
Molecular FormulaC19H17Cl2N3O3
Molecular Weight406.26
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)CCO
InChIInChI=1S/C19H17Cl2N3O3/c20-14-6-7-17(15(21)10-14)27-12-19(26)22-18-11-16(23-24(18)8-9-25)13-4-2-1-3-5-13/h1-7,10-11,25H,8-9,12H2,(H,22,26)
InChIKeyZHKBTMMYXMNQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1226456-67-2: A Structurally Distinct 2,4-Dichlorophenoxy Pyrazole Acetamide for Targeted Probe Development


2-(2,4-Dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide (CAS 1226456-67-2) belongs to the substituted pyrazole acetamide class and exhibits a molecular formula of C19H17Cl2N3O3 with a molecular weight of 406.26 g/mol . It features three pharmacologically significant domains in a single scaffold: (i) a 2,4-dichlorophenoxy moiety, a validated anti‑inflammatory and antimicrobial pharmacophore [1]; (ii) a 5-aminopyrazole core linked to an acetamide bridge, a template found in kinase‑targeting agents such as FLT3 inhibitors [2]; and (iii) a N1-hydroxyethyl substituent that introduces a primary alcohol “handle” suitable for bioconjugation or water‑solubility improvement—a feature absent in N‑benzyl, N‑methyl, or N‑unsubstituted analogs . This architectural convergence allows the compound to serve as a multi‑domain research intermediate rather than a simple screening hit, offering orthogonal reactivity points for late‑stage diversification.

Why N-Benzyl and N-Unsubstituted Analogs Cannot Replace 1226456-67-2 for Medicinal Chemistry Procurement


The core 3‑phenyl‑5‑aminopyrazole scaffold exerts biological activity that is sensitive to substitution at both the N1 position and the exocyclic amine [1][2]. A simple shift from the N1‑hydroxyethyl group of the target compound to an N1‑benzyl group eliminates the free hydroxyl—a polar, hydrogen‑bond‑donating, and bioconjugation‑competent functional group—thereby altering the compound’s lipophilicity, solubility, and target‑engagement profile in unpredictable ways. Empirically, 2,4‑dichlorophenoxy derivatives display antimicrobial activity only when the amide linkage and substitution pattern are strictly maintained . These data illustrate that substitutions at any of the three pharmacophoric domains—phenoxy, pyrazole N1, or the exocyclic amine—create functionally distinct chemotypes, rendering “in‑class” generic substitution a risk for assay inconsistency and irreproducibility.

Quantitative Differentiation Evidence for 1226456-67-2 Against Closest Analogs


Hydroxyethyl “Handle” Confers Measurably Lower LogP and Conjugation Potential vs. N-Benzyl and N-Methyl Analogs

The target compound carries a N1‑hydroxyethyl substituent (calculated LogP contribution of the pyrazole‑ethanol fragment = –0.12) [1], which introduces a primary alcohol absent in closely related analogs. For example, N‑(1‑benzyl‑1H‑pyrazol‑5‑yl)‑2‑(2,4‑dichlorophenoxy)acetamide replaces this hydroxyl with a phenyl ring, increasing lipophilicity and eliminating the sole hydrogen‑bond donor available for derivatization . This structural difference translates into a tangible procurement advantage: the target compound can be directly used for carbamate, ester, or PEG‑linker formation without additional deprotection steps, whereas the benzyl analog requires alternative and often lower‑yielding functionalization strategies.

Bioconjugation Solubility Lipophilicity

2,4-Dichlorophenoxy Fragment Provides Documented Antibacterial Activity Absent in Bromo- or Methyl-Phenoxy Analogs

The minimal pharmacophore 2-(2,4-dichlorophenoxy)acetamide displays confirmed activity against Gram-positive bacteria and selected Gram-negative strains, with a proposed mechanism involving binding to ribosomal protein L7 and inhibition of protein synthesis . This activity is halogen‑dependent: the 2,4‑dichloro substitution pattern is critical for ribosome engagement and is not replicated by mono‑chloro, bromo, or methyl substitutions on the phenoxy ring [1]. The target compound retains this exact dichlorophenoxy‑acetamide linkage and extends it with a pyrazole module that offers additional target‑engagement opportunities.

Antimicrobial Gram-positive Ribosomal inhibition

COX-2 Molecular Docking Scores of Dichlorophenoxy Derivatives Exceed Those of the Parent Acid, Suggesting Superior Target Engagement

Molecular docking studies of 2-(2,4-dichlorophenoxy)acetamide derivatives against COX-2 (PDB: 4M11) demonstrate that elaborated amide derivatives form more stable complexes with the enzyme than the parent 2,4‑dichlorophenoxyacetic acid [1]. The best‑docked compounds surpassed the parent acid in binding‑energy scores, indicating that the amide extension—and by logical extrapolation, a pyrazole‑bearing amide such as the target compound—can enhance COX-2 affinity beyond the baseline. This finding, while requiring experimental validation for the specific target compound, provides a rational basis for selecting the target over the simpler acid or unsubstituted amide fragments when designing anti‑inflammatory chemical probes.

COX-2 Anti-inflammatory Molecular docking

3-Phenylpyrazole Acetamide Scaffold Validated in Antimycobacterial and Kinase Inhibition Assays with Defined Selectivity Indices

Closely related 3‑phenylpyrazole acetamide derivatives have demonstrated promising antimycobacterial activity with selectivity indices (SI) exceeding 666 in Vero cell cytotoxicity assays [1]. Separately, 3‑phenyl‑1H‑5‑pyrazolylamine‑based derivatives have been identified as potent FLT3 kinase inhibitors . These data confirm that the 3‑phenyl‑5‑aminopyrazole scaffold—the central module of the target compound—is a privileged structure for both anti‑infective and oncology target classes. The target compound uniquely combines this validated scaffold with a hydroxyethyl handle, distinguishing it from literature compounds that typically bear methyl, benzyl, or simple carbamate N1 substituents .

Antimycobacterial Kinase inhibition Selectivity index

Dual‑Domain Architecture Creates a Multi‑Functional Intermediate Not Achievable with Single‑Pharmacophore Building Blocks

Commercially available alternatives typically offer only one of the target compound’s three functional domains: standalone 2,4‑dichlorophenoxyacetic acid for anti‑inflammatory work [1], N‑(hydroxyethyl)pyrazole for bioconjugation [2], or simple phenylpyrazole amines for kinase targeting . The target compound merges all three domains in a pre‑assembled structure, enabling simultaneous interrogation of COX‑2, ribosomal, and kinase hypotheses or facilitating rapid parallel derivatization from a single intermediate. This multi‑domain architecture reduces the number of synthetic steps required to build a focused library and lowers the risk of batch‑to‑batch variability inherent in multi‑step convergent syntheses.

Multi-target Fragment-based design Chemical probe

High‑Confidence Application Scenarios for 1226456-67-2 Based on Comparative Evidence


Probe for Gram-Positive Bacterial Ribosome Inhibition Studies Requiring Solubility-Optimized Chemotypes

The demonstrated antibacterial activity of the 2,4-dichlorophenoxyacetamide fragment against Gram-positive bacteria supports the use of the target compound in ribosomal inhibition assays where improved aqueous solubility is critical for dose‑response accuracy. The hydroxyethyl group (LogP fragment = –0.12) [1] lowers the overall lipophilicity relative to the N‑benzyl analog, reducing the likelihood of non‑specific protein binding and precipitation in bacterial culture media.

Chemical Biology Platform for Parallel COX-2 and Kinase Hypothesis Testing via Bioconjugation

COX-2 molecular docking studies confirm that 2,4-dichlorophenoxy amide derivatives engage the enzyme more favorably than the parent acid [2], while 3-phenylpyrazole scaffolds are validated FLT3 kinase recognition elements . The target compound’s free hydroxyl enables attachment of fluorescent dyes, biotin, or PEG polymers [1], allowing a single procurement to support both anti-inflammatory target engagement assays (COX-2) and kinase cellular localization studies (FLT3) through parallel bioconjugation.

Late‑Stage Diversification Intermediate for Focused Anti‑TB Library Synthesis

Given that 3-phenylpyrazole acetamide derivatives have shown antimycobacterial selectivity indices exceeding 666 [3], the target compound—equipped with a hydroxyethyl handle absent in simpler N‑methyl or N‑unsubstituted analogs—serves as an ideal late‑stage intermediate. The hydroxyl can be oxidized to a carboxylic acid, converted to an azide for click chemistry, or functionalized with a fluorophore for cellular uptake assays, all without disturbing the intact antimycobacterial pharmacophore.

Comparative Tool Compound for Assessing N1‑Substituent Effects on Pyrazole Pharmacokinetics

The availability of the target compound alongside N‑benzyl, N‑methyl, and N‑unsubstituted pyrazole acetamide derivatives enables a systematic SAR study of N1‑substituent effects on solubility, permeability, and metabolic stability. The hydroxyethyl group provides a measurable reference point (LogP –0.12) [1] against which other substituents can be normalized, facilitating QSAR model building for pyrazole‑based lead series.

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.